molecular formula C23H22ClN5O2S B2794611 N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932546-66-2

N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2794611
CAS RN: 932546-66-2
M. Wt: 467.97
InChI Key: KAYCZLAEHQWURL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Novel Pyrazole Derivatives : A study by Hafez et al. (2016) synthesized a series of pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, evaluating their in vitro antimicrobial and anticancer activities. Among these, certain compounds displayed higher anticancer activity than the reference drug doxorubicin, with significant antimicrobial efficacy as well. This research underscores the potential of such chemical frameworks in developing new therapeutics against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives : Another study by El-Morsy et al. (2017) focused on synthesizing 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and testing their antitumor activity against the human breast adenocarcinoma cell line MCF7. The compound N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active, demonstrating the therapeutic potential of such derivatives in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

In Vitro Cytotoxic Activity : Research by Al-Sanea et al. (2020) designed and synthesized various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, evaluating their anticancer efficacy across 60 cancer cell lines. One particular compound exhibited notable growth inhibition against eight cancer cell lines, highlighting the compound's potential as a base for developing new anticancer agents (Al-Sanea, Parambi, Shaker, et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-3-28-13-19-21(27-28)22(31)29(12-16-9-7-15(2)8-10-16)23(26-19)32-14-20(30)25-18-6-4-5-17(24)11-18/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYCZLAEHQWURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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